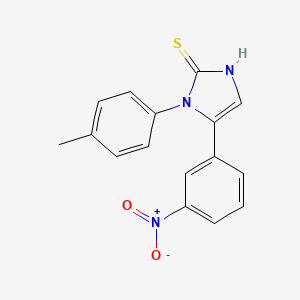

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-5-7-13(8-6-11)18-15(10-17-16(18)22)12-3-2-4-14(9-12)19(20)21/h2-10H,1H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQJHHAERQJUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154961 | |

| Record name | 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105189-41-0 | |

| Record name | 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- Phenacylamine derivatives are synthesized or procured, bearing the 4-methylphenyl group attached to the amino moiety. These serve as key intermediates for subsequent cyclization.

Cyclization to Form Imidazole Core

The phenacylamine derivative reacts with formaldehyde or glyoxal derivatives under acidic or basic conditions to facilitate cyclization, forming the imidazole ring.

Alternatively, α-haloketones can be employed, where the amino group reacts with halogenated ketones under reflux to generate the imidazole nucleus.

Thiolation Step

The imidazole ring is then subjected to thiolation using thiourea derivatives or hydrogen sulfide (H₂S) gas in the presence of catalysts like zinc chloride or ammonium salts .

This step introduces the thiol group at position 2 , yielding the imidazole-2-thiol scaffold.

Reaction of Phenacylamine Hydrobromide with Isothiocyanates

Based on the data from ChemicalBook, a specific method involves the reaction of phenacylamine hydrobromide with 4-methylphenyl isothiocyanate .

Reagents and Conditions

| Reagent | Role | Conditions |

|---|---|---|

| Phenacylamine hydrobromide | Precursor | Dissolved in ethanol |

| 4-Methylphenyl isothiocyanate | Thiol source | Added dropwise |

| Triethylamine | Base | Used to neutralize HBr and promote reaction |

| Ethanol | Solvent | Reflux conditions |

Procedure

Dissolve phenacylamine hydrobromide in ethanol, add triethylamine, and heat under reflux.

Introduce 4-methylphenyl isothiocyanate dropwise, maintaining reflux at approximately 78°C.

Continue heating until completion, monitored via TLC.

Upon completion, cool the mixture, filter, and purify the product by recrystallization.

Yield and Purity

- The reaction yields the target compound with a reported yield of approximately 95%, with purification by recrystallization from ethanol or suitable solvents.

Condensation with Aromatic Aldehydes to Form Substituted Imidazoles

Following the formation of the imidazole-2-thiol core, the next step involves condensation with aromatic aldehydes to introduce the phenyl groups at positions 1 and 5.

Reagents and Conditions

| Reagent | Role | Conditions |

|---|---|---|

| Imidazole-2-thiol | Core scaffold | Prepared from previous step |

| Aromatic aldehyde (e.g., 3-nitrophenyl, 4-methylphenyl) | Substituents | Reflux in acetic acid |

| Ethylchloro acetate | Acylating agent | Used in some protocols |

| Anhydrous sodium acetate | Catalyst | Facilitates condensation |

General Procedure

Mix the imidazole-2-thiol with the aromatic aldehyde in acetic acid.

Add ethylchloro acetate and sodium acetate to promote condensation, forming the dihydroimidazo[2,1-b]thiazole derivatives.

Reflux for 5-7 hours, then cool and filter the precipitated product.

Purify by recrystallization.

Alternative Synthesis via Multi-step Condensation

An alternative approach involves the synthesis of dihydroimidazol-2-thiol from 1,2-diaminoethane and carbon disulfide :

Synthesis of 4,5-Dihydro-1H-imidazol-2-thiol

React 1,2-diaminoethane with carbon disulfide in ethanol/water mixture under reflux at 0–5°C.

The mixture is refluxed for approximately 12 hours.

Crystals are filtered and recrystallized to obtain pure dihydroimidazol-2-thiol.

Condensation with Aromatic Aldehydes

React the dihydroimidazol-2-thiol with aromatic aldehydes in acetic acid, with sodium acetate as catalyst, under reflux.

The reaction proceeds over 5–7 hours, yielding the substituted imidazole derivatives.

Summary of Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| Phenacylamine + Isothiocyanate | Phenacylamine hydrobromide, 4-methylphenyl isothiocyanate | Ethanol | Reflux (~78°C) | ~12 hours | 95% |

| Condensation with aldehydes | Imidazole-2-thiol, aromatic aldehyde | Acetic acid | Reflux | 5–7 hours | 60–70% |

| Dihydroimidazol-2-thiol synthesis | 1,2-diaminoethane, CS₂ | Ethanol/water | Reflux | 12 hours | 87% |

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amine.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Disulfides.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H13N3O2S

- Molecular Weight : 311.36 g/mol

- CAS Number : 1105189-41-0

The compound's structure allows for diverse reactivity due to the presence of the thiol group, which can form covalent bonds with biological targets, and the nitro group, which may undergo bioreduction to generate reactive intermediates.

Medicinal Chemistry

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has been investigated for its potential as an enzyme inhibitor . The thiol group can interact with cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in drug design where targeting specific enzymes can lead to therapeutic benefits.

Case Study : Research has shown that derivatives of this compound exhibit significant antimicrobial and anticancer properties. A study published in a peer-reviewed journal demonstrated that modifications to the nitro group enhanced the cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .

Biological Applications

The compound is also explored for its biological interactions, particularly in binding studies with enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and help identify new therapeutic pathways.

- Binding Affinity Studies : Interaction studies have shown that this compound exhibits a notable binding affinity to certain enzymes, suggesting its utility in biochemical assays .

Material Science

In materials science, this compound is utilized in the development of new materials with specific electronic properties due to its unique chemical structure. The ability to modify its functional groups allows for tuning the properties of the resulting materials.

Example Application : The compound has been used as a precursor in synthesizing conductive polymers, which are essential in electronic applications such as sensors and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with biological targets such as enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

*Calculated based on molecular formula C₁₆H₁₃N₃O₂S.

Key Observations :

- Steric Considerations : The 4-methylphenyl group at position 1 provides steric bulk, which may hinder interactions in biological systems compared to smaller substituents like fluorine () .

- Lipophilicity : Methyl and chloro groups enhance lipophilicity, influencing membrane permeability, while nitro groups may reduce solubility in aqueous media .

Structural Insights from Crystallography and Spectroscopy

- X-ray Data : includes crystallographic data for similar imidazole-thiols, revealing planar imidazole rings and hydrogen-bonding interactions involving the thiol group. Such structural features are critical for understanding binding modes in biological targets .

- Spectroscopic Signatures : FT-IR and NMR data () for analogs show characteristic peaks for nitro (~1520 cm⁻¹ asymmetric stretching) and thiol (~2550 cm⁻¹ S-H stretching), aiding in structural validation .

Biological Activity

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, a compound characterized by its imidazole and thiol functional groups, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

- IUPAC Name: 3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione

- Molecular Formula: C16H13N3O2S

- Molecular Weight: 311.4 g/mol

- CAS Number: 1105189-41-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-methylbenzaldehyde and 3-nitrobenzaldehyde. The process includes:

- Condensation Reaction: Formation of the imidazole ring using ammonium acetate and acetic acid.

- Thiol Introduction: Nucleophilic substitution with thiourea under basic conditions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity.

- Reactive Intermediate Formation: The nitro group can undergo bioreduction, generating reactive intermediates that affect cellular components.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12.5 μg/mL |

| Compound B | E. coli | 15.0 μg/mL |

| This compound | TBD | TBD |

Anticancer Potential

In vivo studies utilizing chick chorioallantoic membrane assays have demonstrated that compounds similar to this compound can effectively block angiogenesis and inhibit tumor growth . This suggests a potential role in cancer therapeutics.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted that certain imidazole derivatives exhibited comparable efficacy to established anticancer agents in blocking tumor growth .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Q & A

Q. What strategies resolve conflicting bioactivity results across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.